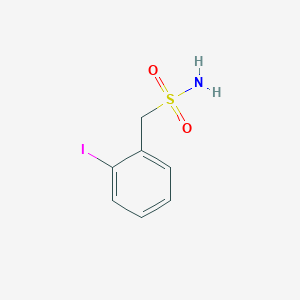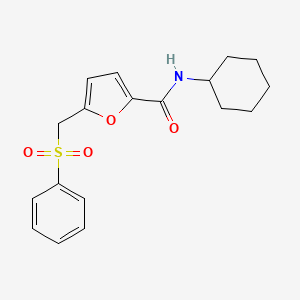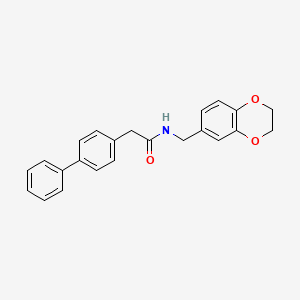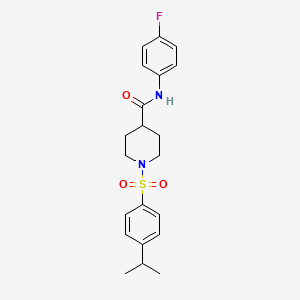![molecular formula C17H20N2O3S B7479983 N-methyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479983.png)
N-methyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide, commonly known as TMSB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMSB is a sulfonylurea compound that has been synthesized and studied for its biochemical and physiological effects.
作用机制
TMSB exerts its effects by binding to the sulfonylurea receptor (SUR) on the surface of pancreatic beta cells. This binding leads to the closure of ATP-sensitive potassium channels (KATP), which results in depolarization of the cell membrane and the subsequent opening of voltage-gated calcium channels. The influx of calcium ions triggers the release of insulin from the beta cells, leading to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
TMSB has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that TMSB stimulates insulin secretion from pancreatic beta cells and enhances glucose uptake in skeletal muscle cells. TMSB has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using TMSB in lab experiments is its specificity for the sulfonylurea receptor. This specificity allows researchers to study the effects of TMSB on insulin secretion and glucose uptake without interfering with other signaling pathways. However, TMSB has a relatively short half-life, which can make it difficult to study its long-term effects in vivo.
未来方向
There are several potential future directions for research on TMSB. One area of interest is the development of TMSB analogs with improved pharmacokinetic properties. Another direction is the investigation of TMSB's potential as an anticancer agent. Additionally, TMSB's effects on other signaling pathways, such as the AMPK pathway, warrant further investigation. Overall, TMSB has shown great potential for use in various fields, and further research is needed to fully understand its mechanisms of action and potential applications.
合成方法
The synthesis of TMSB involves the reaction of 4-aminobenzamide with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of N-methylmorpholine as a base. The reaction yields N-methyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide as a white crystalline solid with a melting point of 218-220°C.
科学研究应用
TMSB has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as an antidiabetic agent. TMSB has been shown to stimulate insulin secretion and improve glucose uptake in vitro and in vivo. Additionally, TMSB has been studied for its anti-inflammatory and anticancer properties. TMSB has been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells.
属性
IUPAC Name |
N-methyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-11-9-12(2)16(13(3)10-11)23(21,22)19-15-7-5-14(6-8-15)17(20)18-4/h5-10,19H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBYDVUVPPYQMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl]piperazin-2-one](/img/structure/B7479903.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B7479910.png)




![4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B7479968.png)


![3-[3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7479974.png)
![N,N-diethyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479978.png)
![Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7479991.png)
